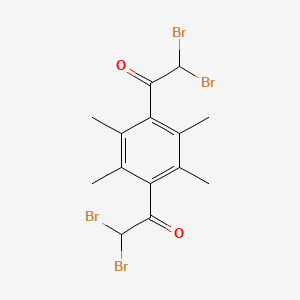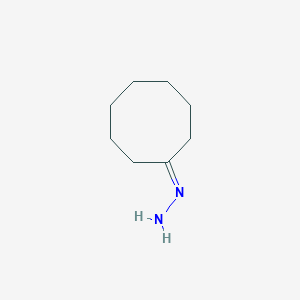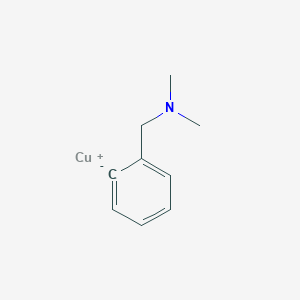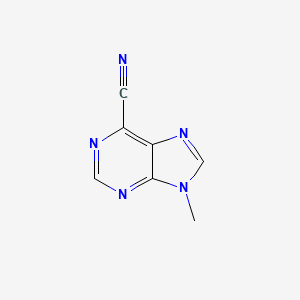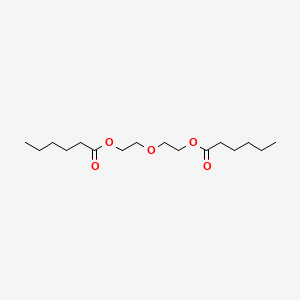
Diethylene glycol dihexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol dihexanoate is an organic compound with the chemical formula C16H30O5. It is an ester formed from diethylene glycol and hexanoic acid. This compound is known for its use as a plasticizer, which helps in enhancing the flexibility and durability of various plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol dihexanoate is synthesized through an esterification reaction between diethylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually include temperatures ranging from 90°C to 130°C and reaction times of 6 to 10 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol dihexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into diethylene glycol and hexanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Diethylene glycol and hexanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Diethylene glycol dihexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their flexibility and durability .
Mechanism of Action
The mechanism of action of diethylene glycol dihexanoate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains .
Comparison with Similar Compounds
- Diethylene glycol dibenzoate
- Diethylene glycol diethyl ether
- Triethylene glycol dihexanoate
Comparison: Diethylene glycol dihexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plasticizer in various applications. Compared to diethylene glycol dibenzoate, it offers better flexibility and lower volatility. Diethylene glycol diethyl ether, on the other hand, is more commonly used as a solvent rather than a plasticizer. Triethylene glycol dihexanoate, with an additional ethylene glycol unit, provides even greater flexibility but may be more challenging to synthesize and purify .
Properties
CAS No. |
41710-01-4 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
2-(2-hexanoyloxyethoxy)ethyl hexanoate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
XSTGQVSZAOQMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOCCOC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
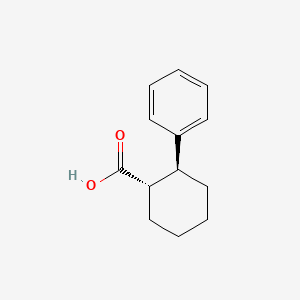
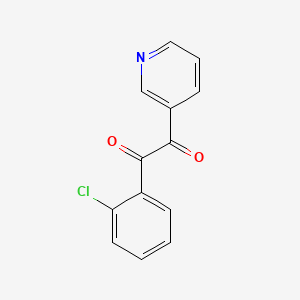


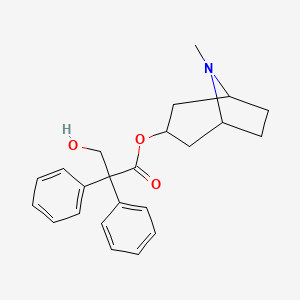
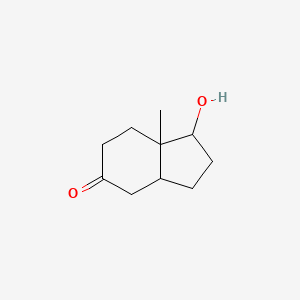
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)

